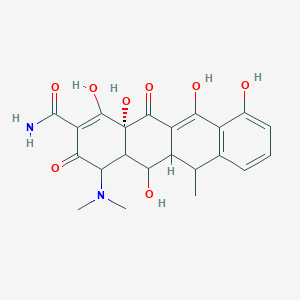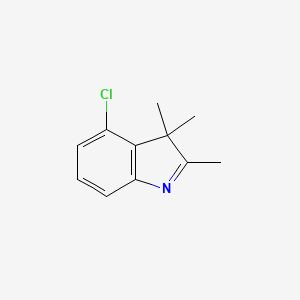
4-Chloro-2,3,3-trimethyl-3H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,3,3-trimethyl-3H-indole is a heterocyclic aromatic compound with the molecular formula C11H12ClN It is a derivative of indole, characterized by the presence of a chlorine atom at the 4-position and three methyl groups at the 2, 3, and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,3-trimethyl-3H-indole typically involves the chlorination of 2,3,3-trimethylindole. One common method includes the reaction of 2,3,3-trimethylindole with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 4-position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of 2,3,3-trimethylindole.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the original compound.
Applications De Recherche Scientifique
4-Chloro-2,3,3-trimethyl-3H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The chlorine atom and methyl groups influence its reactivity and binding affinity to various biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3-Trimethylindole: Lacks the chlorine atom at the 4-position, resulting in different chemical properties and reactivity.
4-Bromo-2,3,3-trimethyl-3H-indole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
2,3,3-Trimethyl-4,5-benzo-3H-indole:
Uniqueness
4-Chloro-2,3,3-trimethyl-3H-indole is unique due to the presence of the chlorine atom, which significantly influences its chemical reactivity and potential applications. The combination of chlorine and methyl groups provides distinct properties that make it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C11H12ClN |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
4-chloro-2,3,3-trimethylindole |
InChI |
InChI=1S/C11H12ClN/c1-7-11(2,3)10-8(12)5-4-6-9(10)13-7/h4-6H,1-3H3 |
Clé InChI |
VBSYZJVLFZNHHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C1(C)C)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
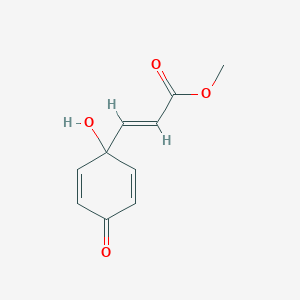
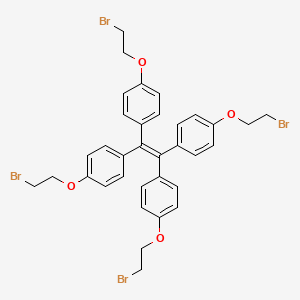

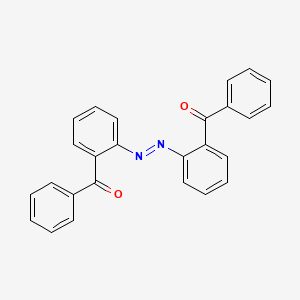
![1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene](/img/structure/B14075755.png)


![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)
